molecular formula C16H23N3O B13864838 (R)-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol

(R)-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol

Cat. No.: B13864838
M. Wt: 273.37 g/mol
InChI Key: NEBWDLIODLCSCK-AWEZNQCLSA-N
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Description

®-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol is a complex organic compound with a unique structure that includes a pyrroloisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrroloisoquinoline Core: This can be achieved through a series of cyclization reactions.

    Introduction of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions.

    Reduction and Functionalization: The final steps include reduction reactions to introduce the hydroxyl group and further functionalization to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting neurological pathways.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of ®-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **®-3-(2-(Dimethylamino)ethyl)-1H-indole-5-yl)methanol
  • **®-3-(2-(Dimethylamino)ethyl)-1H-pyrrole-5-yl)methanol

Uniqueness

What sets ®-(3-(2-(Dimethylamino)ethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl)methanol apart from similar compounds is its unique pyrroloisoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

[(6S)-3-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-g]isoquinolin-6-yl]methanol

InChI

InChI=1S/C16H23N3O/c1-19(2)4-3-11-8-18-16-7-13-9-17-14(10-20)5-12(13)6-15(11)16/h6-8,14,17-18,20H,3-5,9-10H2,1-2H3/t14-/m0/s1

InChI Key

NEBWDLIODLCSCK-AWEZNQCLSA-N

Isomeric SMILES

CN(C)CCC1=CNC2=C1C=C3C[C@H](NCC3=C2)CO

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C3CC(NCC3=C2)CO

Origin of Product

United States

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